1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine
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Overview
Description
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a phenylethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine typically involves the reaction of 1-phenylethanol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenylethoxy derivatives.
Scientific Research Applications
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters. As an SNRI, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood and anxiety regulation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one: A closely related compound with a ketone functional group instead of an amine.
1-[4-(1-Hydroxyethyl)phenyl]ethanol: Another similar compound with a hydroxyl group instead of an amine.
1-(4-Methoxyphenyl)ethan-1-one: A compound with a methoxy group attached to the phenyl ring.
Uniqueness
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an SNRI sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
Molecular Formula |
C16H19NO |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-13H,17H2,1-2H3 |
InChI Key |
DHHOHXYMQIMNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N |
Origin of Product |
United States |
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